molecular formula C8H11NO3 B13865705 Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Cat. No.: B13865705
M. Wt: 169.18 g/mol
InChI Key: STUSTCSHPCPDSJ-UHFFFAOYSA-N
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Description

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is a heterocyclic compound that features a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methanol, and catalysts like methanesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar seven-membered ring structure, such as azepine and its derivatives.

    Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are well-known for their pharmaceutical applications.

    Oxazepines: These compounds have an oxygen atom in the ring and exhibit different chemical and biological properties.

Uniqueness

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is unique due to its specific functional groups and the presence of a methyl ester. This gives it distinct reactivity and potential for diverse applications compared to other azepine derivatives .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

STUSTCSHPCPDSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NCCC1

Origin of Product

United States

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